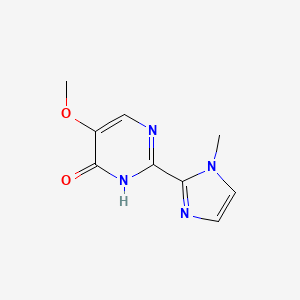

5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

5-methoxy-2-(1-methylimidazol-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-13-4-3-10-8(13)7-11-5-6(15-2)9(14)12-7/h3-5H,1-2H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPAXNHIDSSYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NC=C(C(=O)N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one typically involves the construction of the imidazole and pyrimidine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a methoxy-substituted aldehyde with an imidazole derivative in the presence of a base can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced imidazole or pyrimidine derivatives.

Substitution: Formation of substituted imidazole or pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydropyrimidinones exhibit considerable antibacterial properties. A study demonstrated that compounds similar to 5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its role as a promising candidate in cancer therapy . The structure–activity relationship studies indicate that modifications to the imidazole and pyrimidine moieties can enhance cytotoxicity against specific cancer types .

Antiviral Activity

This compound has been investigated for antiviral activity, particularly against HIV. Its structural analogs have been reported to exhibit significant inhibition of HIV reverse transcriptase, highlighting its potential in antiviral drug design .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity while allowing for the introduction of different substituents that can modulate biological activity .

Case Study 1: Antibacterial Screening

A series of compounds based on the 3,4-dihydropyrimidinone scaffold were synthesized and screened for antibacterial activity. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, demonstrating the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Evaluation

In a study involving several pyrimidine derivatives, the compound was tested against various cancer cell lines. The findings revealed that modifications at the methoxy group significantly affected the anticancer activity, providing insights into how structural variations influence therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. In medicinal chemistry, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Positional Isomer: 5-Methoxy-2-(1-Methyl-1H-Imidazol-4-Yl)-3,4-Dihydropyrimidin-4-One

Key Differences :

- Substituent Position: The primary distinction lies in the position of the methylimidazole group (position 4 vs. position 2 on the dihydropyrimidinone ring) .

- Molecular Weight: Despite sharing the same formula (C₉H₁₀N₄O₂), conflicting molecular weights are reported in (206.21 g/mol vs. 222.12 g/mol).

- Biological Implications : Positional isomerism can drastically alter steric and electronic interactions with biological targets. For example, imidazole at position 2 may favor binding to enzymes with hydrophobic pockets, whereas position 4 could enhance solubility.

Omeprazole (Prilosec®)

Structural and Functional Contrasts :

- Core Structure: Omeprazole (C₁₆H₁₈N₃O₃S) is a benzimidazole derivative with a sulfinyl group, unlike the dihydropyrimidinone backbone of the target compound .

- Mechanism of Action : Omeprazole acts as a proton pump inhibitor (PPI) by covalently binding to H⁺/K⁺ ATPase in gastric parietal cells . In contrast, the target compound’s mechanism remains uncharacterized but may involve kinase or receptor modulation due to its scaffold.

Data Table: Comparative Overview

Research Findings and Implications

- Synthetic Accessibility: Both the target compound and its positional isomer are synthesized with 95% purity, suggesting robust synthetic routes for dihydropyrimidinone derivatives .

- Pharmacological Potential: While Omeprazole’s clinical success highlights the relevance of heterocyclic cores in drug design, the target compound’s lack of a sulfinyl group may reduce gastrointestinal targeting but open avenues for CNS or anticancer applications.

- Data Consistency Issues : contains conflicting molecular weights for structurally identical compounds, underscoring the need for rigorous data validation in chemical databases.

Biological Activity

5-Methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one (CAS Number: 1933545-39-1) is a compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H10N4O2, with a molecular weight of 206.2 g/mol. Its predicted density is approximately 1.39 g/cm³, and it has a pKa value of around 6.90 .

Research indicates that this compound may exhibit its biological effects through various mechanisms, including:

- PARP Inhibition : It has been suggested that derivatives of this compound could act as inhibitors of the enzyme PARP (Poly (ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells, particularly those with BRCA mutations .

Antiproliferative Effects

Several studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably:

- In Vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating its potency relative to standard chemotherapeutics like Olaparib. For instance, one study reported an IC50 value for the compound at approximately 8.90 µM compared to Olaparib's IC50 of 8.90 µM .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-436 (Breast Cancer) | 8.90 |

| Olaparib | MDA-MB-436 | 8.90 |

Mechanistic Studies

Mechanistic studies have shown that the compound can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. These findings suggest that it may trigger programmed cell death pathways and enhance autophagy processes .

Case Study: Breast Cancer Cell Lines

In a detailed study involving breast cancer cell lines, the compound demonstrated notable antiproliferative activity:

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound resulted in a significant accumulation of cells in the G2/M phase.

- Apoptosis Induction : The compound was found to increase markers associated with apoptosis, such as caspase activation and PARP cleavage.

- Autophagy Activation : Enhanced autophagic flux was observed in treated cells, indicating a multifaceted approach to inhibiting tumor growth .

Q & A

Q. How can researchers address discrepancies between in vitro activity and in vivo efficacy?

- Methodological Answer :

- ADME Profiling : Conduct permeability assays (Caco-2), metabolic stability tests (microsomal incubation), and plasma protein binding studies. Low oral bioavailability may explain efficacy gaps .

- Prodrug Design : Modify the methoxy group or imidazole substituents to enhance solubility or reduce first-pass metabolism. For example, replace methoxy with a phosphonate ester for improved absorption .

Data Contradiction Analysis

Q. Conflicting Biological Activity Reports: How to validate whether the compound acts as an agonist or antagonist for a specific receptor?

- Methodological Answer :

- Dose-Response Curves : Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify biphasic effects. Use reference agonists/antagonists as controls.

- Radioligand Displacement : Compare IC₅₀ values with known ligands to confirm competitive binding. Contradictions may arise from assay-specific conditions (e.g., buffer composition or cell line variability) .

Q. Discrepancies in Reported Melting Points: What factors contribute to variability, and how can they be controlled?

- Methodological Answer :

- Recrystallization Solvent : Reproduce results using solvents listed in original studies (e.g., ethanol vs. DMF/EtOH mixtures). Polymorphism or solvate formation can alter melting points .

- DSC Analysis : Perform differential scanning calorimetry to detect multiple endothermic peaks indicative of polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.